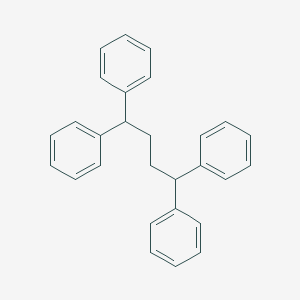

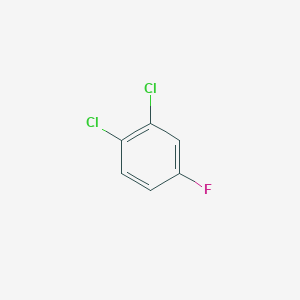

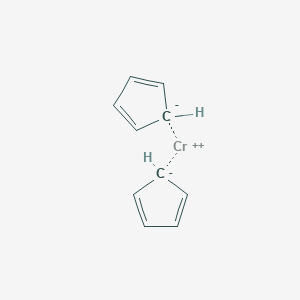

![molecular formula C9H11ClO2 B072105 2-[(4-氯苯甲基)氧基]-1-乙醇 CAS No. 1200-15-3](/img/structure/B72105.png)

2-[(4-氯苯甲基)氧基]-1-乙醇

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including esterification, reduction, and condensation processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, achieving a yield of over 95% under optimized conditions (Yang Lirong, 2007). Another synthesis route involved the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, reaching an 88.5% yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a molecular complex of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol was investigated, revealing hydrogen bonding interactions that form infinite chains in the crystal (A. Kochetov, L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-[(4-Chlorobenzyl)oxy]-1-ethanol and related compounds often include oxidation, hydroxylation, and enzymatic processes. For instance, chloroperoxidase catalyzed the oxidation of p-methylanisole and p-ethylanisole to their corresponding alcohols, showing substrate specificity and reaction mechanisms akin to cytochrome P450 (V. P. Miller, R. Tschirret-Guth, P. Ortiz de Montellano, 1995).

科学研究应用

Application in Liquid Crystals

- Summary of Application : CODA, a compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, has been synthesized and studied for its liquid crystalline properties . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals, which makes them useful in a variety of applications, especially in display technology.

- Methods of Application/Experimental Procedures : The compound was synthesized using the Williamson method . The structure and thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

- Results/Outcomes : The study found that CODA exhibited liquid crystalline properties in certain temperature ranges . The thermophysical parameters were determined through heating-cooling cycles .

Application in Organic Synthesis

- Summary of Application : The synthesis of polysubstituted benzenes is a common application in organic chemistry . A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol” could potentially be used in such syntheses.

- Methods of Application/Experimental Procedures : The synthesis of polysubstituted benzenes often involves multiple steps, including the introduction of various substituents through reactions such as bromination, alkylation, and nitration .

- Results/Outcomes : The synthesis of polysubstituted benzenes can result in complex molecules with a variety of properties, depending on the substituents introduced .

Application in Material Production

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE”, is available for purchase from chemical suppliers . This suggests that it may be used in the production of various materials.

- Methods of Application/Experimental Procedures : The specific methods of application would depend on the material being produced .

- Results/Outcomes : The outcomes would also depend on the specific application .

Application in Dye Synthesis

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, has been synthesized using the Williamson method . This compound exhibits liquid crystalline properties, which could be useful in non-linear optics applications or for dye lasers .

- Methods of Application/Experimental Procedures : The synthesis involved the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-(phenylazo)phenols . The structure and thermal behavior of CODA were investigated using various techniques such as nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

- Results/Outcomes : The study found that CODA exhibited liquid crystalline properties in certain temperature ranges . The thermophysical parameters were determined through heating-cooling cycles .

Application in Material Production

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE”, is available for purchase from chemical suppliers . This suggests that it may be used in the production of various materials.

- Methods of Application/Experimental Procedures : The specific methods of application would depend on the material being produced .

- Results/Outcomes : The outcomes would also depend on the specific application .

安全和危害

属性

IUPAC Name |

2-[(4-chlorophenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQPDIBDYVUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377131 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)oxy]-1-ethanol | |

CAS RN |

1200-15-3 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。